molecular formula C11H14N2O4 B8527337 N-(2-Methyl-6-nitrophenyl)glycine ethyl ester

N-(2-Methyl-6-nitrophenyl)glycine ethyl ester

Cat. No.: B8527337
M. Wt: 238.24 g/mol
InChI Key: XSELYPSFGFVNDG-UHFFFAOYSA-N
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Description

N-(2-Methyl-6-nitrophenyl)glycine ethyl ester is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl 2-(2-methyl-6-nitroanilino)acetate

InChI

InChI=1S/C11H14N2O4/c1-3-17-10(14)7-12-11-8(2)5-4-6-9(11)13(15)16/h4-6,12H,3,7H2,1-2H3

InChI Key

XSELYPSFGFVNDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(C=CC=C1[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methyl-6-nitroaniline (XIV, 2.00 g), ethyl bromoacetate (III, 3.5 ml) and diisopropylethylamine (3.5 ml) is heated at reflux (140°) for 8 hr. The resultant solution is allowed to cool to 20°-25°. After dilution with aqueous sodium bicarbonate, extraction several times with ethyl acetate, drying with magnesium sulfate and concentration the residue is resubmitted to the above reaction conditions for an additional 16 hr. After workup, purification by flash chromatography eluting with a gradient of hexane/ethyl acetate (10/1→5/1), pooling and concentrating the appropriate fractions, the title compound is obtained, mp 49°-52°; IR (mineral oil) 3365, 2953, 2925, 1731, 1536, 1475, 1461, 1374, 1344, 1236, 1207, 1104 and 1022 cm-1 ; NMR (CDCl3) 7.88, 7.33, 6.8-7.0, 6.86, 4.17, 3.94, 2.39 and 1.23 δ.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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